Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
“Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular formula C12H12BrN3O2 and a molecular weight of 310.15 . It is also known by its synonyms and has a CBNumber of CB68223911 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H12BrN3O2. It contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography .Scientific Research Applications
Synthesis of Heterocyclic Systems
This compound and its derivatives are instrumental in synthesizing various heterocyclic systems, which are core structures for many pharmacological agents. For example, research has demonstrated its use in the preparation of 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles, which are significant for their potential biological activities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Antimicrobial Agents
The compound's derivatives have been explored for their antimicrobial properties. A study synthesized a series of novel derivatives and evaluated their in vitro antimicrobial activities, finding some compounds exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019). This indicates the compound's potential for developing new antimicrobial agents.
Chemical Reactions and Properties
Studies also focus on the compound's role in various chemical reactions, offering insights into its reactivity and the possibility of generating new molecular structures. For instance, research has detailed its role in the efficient synthesis of pyrrole-2,5-diones via palladium-catalyzed carbonylative cyclization, showcasing the compound's utility in organic synthesis (Bae & Cho, 2014).
Furthermore, the compound's derivatives have been utilized in synthesizing pyrazole and pyridazine derivatives, highlighting their importance in constructing complex molecular frameworks with potential applications in medicinal chemistry and material science (Bogolyubov, Chernysheva, & Semenov, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-bromo-2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-7-10(12(17)18-3)11(13)8(2)16(7)9-6-14-4-5-15-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCRJOCXCDZEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=NC=CN=C2)C)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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